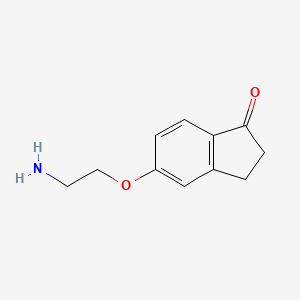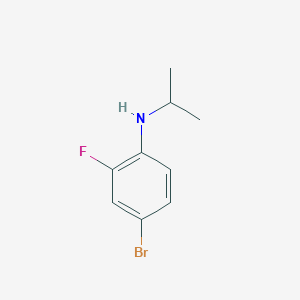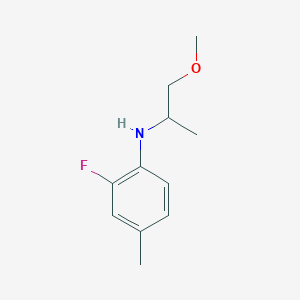![molecular formula C12H26N2O B13246814 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol](/img/structure/B13246814.png)
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol is an organic compound with the molecular formula C12H26N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 4-piperidone with 4-aminobutylamine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Aminobutyl)piperidin-4-yl]ethanol
- 2-[1-(4-Aminobutyl)piperidin-4-yl]methanol
- 2-[1-(4-Aminobutyl)piperidin-4-yl]butanol
Uniqueness
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an amino group. These functional groups allow for a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-11(10-15)12-4-8-14(9-5-12)7-3-2-6-13/h11-12,15H,2-10,13H2,1H3 |
InChI Key |
DZCRLRIXXMTCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CCN(CC1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride](/img/structure/B13246738.png)


![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine](/img/structure/B13246754.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)




![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)

![2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
![1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13246797.png)

